Mirtazapine

Catalog No.
S535513
CAS No.
85650-52-8
M.F
C17H19N3
M. Wt
265.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mirtazapine

CAS Number

85650-52-8

Product Name

Mirtazapine

IUPAC Name

5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

InChI

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3

InChI Key

RONZAEMNMFQXRA-UHFFFAOYSA-N

SMILES

Array

solubility

slightly soluble in water
1.10e+00 g/L

Synonyms

(N-methyl-11C)mirtazapine, (S)-Mirtazapine, 6 Azamianserin, 6-azamianserin, esmirtazapine, mirtazapine, Norset, ORG 3770, Org 50081, ORG-3770, ORG3770, Remergil, Remeron, Rexer, Zispin

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4

The exact mass of the compound Mirtazapine is 265.1579 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water1.10e+00 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Dibenzazepines. It belongs to the ontological category of benzazepine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mirtazapine (CAS 85650-52-8) is a tetracyclic piperazino-azepine compound widely utilized as an active pharmaceutical ingredient (API) and a reference standard in neuropharmacology. Classified as a noradrenergic and specific serotonergic antidepressant (NaSSA), it exhibits a baseline pKa of approximately 7.1 and a LogP of 2.9, making it slightly soluble in aqueous environments but highly soluble in organic solvents like DMSO and methanol [1]. In industrial and laboratory settings, procurement decisions often hinge on its specific polymorphic state—typically the anhydrous or hemihydrate form—which dictates its handling, stability, and formulation compatibility[2].

Although mirtazapine is the 6-aza-isostere of mianserin, substituting one for the other in analytical, electrochemical, or formulation workflows leads to fundamental failures. The seemingly minor replacement of a methine group (CH) with a nitrogen atom to form a pyridine ring drastically alters the molecule's charge distribution. This single substitution results in mirtazapine possessing a dipole moment approximately three times larger than that of mianserin, significantly increasing its polarity and lowering its chromatographic retention index [1]. Furthermore, mirtazapine exhibits a much higher oxidation potential and a slightly lower basicity (pKa) than mianserin, meaning that standard extraction protocols, electrochemical assays, and excipient compatibilities optimized for mianserin will not translate to mirtazapine [1].

Dipole Moment and Polarity Shift vs. Mianserin

The isosteric replacement of carbon with nitrogen in the tetracyclic core fundamentally shifts the electronic properties of the compound. Mirtazapine exhibits a dipole moment that is three times larger than that of its closest structural analog, mianserin, resulting in a significantly more polar molecule [1].

Evidence DimensionDipole moment and molecular polarity
Target Compound DataMirtazapine (3x larger dipole moment, lower retention index)
Comparator Or BaselineMianserin (1x dipole moment, higher retention index)
Quantified Difference3-fold increase in dipole moment
ConditionsComputational and physicochemical profiling of the free bases

This profound difference in polarity dictates that mirtazapine requires distinct chromatographic methods and formulation excipients, prohibiting drop-in substitution with mianserin in analytical workflows.

Receptor Binding Selectivity (H1 vs α1-Adrenergic)

In neuropharmacological assays, mirtazapine demonstrates a distinct receptor binding profile compared to mianserin. Mirtazapine is a more potent antagonist at the histamine H1 receptor (pKi = 9.3) than mianserin (pKi = 8.75), while exhibiting significantly reduced affinity for the α1-adrenoceptor (pKi = 6.4) compared to mianserin (pKi = 7.1) [1].

Evidence DimensionReceptor binding affinity (pKi)
Target Compound DataMirtazapine (H1 pKi = 9.3; α1 pKi = 6.4)
Comparator Or BaselineMianserin (H1 pKi = 8.75; α1 pKi = 7.1)
Quantified Difference+0.55 pKi for H1; -0.7 pKi for α1
ConditionsIn vitro radioligand binding assays

Researchers must procure mirtazapine specifically when targeting H1-mediated pathways without the confounding off-target α1-adrenergic interference characteristic of mianserin.

Solid-State Stability and Hygroscopicity (Anhydrous vs. Hydrate)

The procurement of mirtazapine in its purified anhydrous crystalline form offers superior handling and storage stability compared to crude or highly hydrated variants. High-purity anhydrous mirtazapine crystals demonstrate exceptionally low hygroscopicity, absorbing no more than 0.6% by weight of water even when stored at 75% relative humidity for 500 hours [1].

Evidence DimensionMoisture uptake (hygroscopicity)
Target Compound DataAnhydrous Mirtazapine crystals (≤0.6% weight gain)
Comparator Or BaselineCrude mirtazapine hydrates (higher moisture susceptibility)
Quantified DifferenceMaintained at ≤0.6% moisture uptake under high humidity
Conditions75% relative humidity at 25°C for 500 hours

Procuring the strictly controlled anhydrous form prevents moisture-induced degradation and caking, ensuring reproducible dosing and processability in solid-dosage manufacturing.

Aqueous Solubility Enhancement via Salt Formation

While mirtazapine free base is practically insoluble in water (<0.05 mg/mL), the strategic procurement or synthesis of its molecular salts (such as those formed with dicarboxylic acids like tartaric or oxalic acid) dramatically alters its dissolution profile. Certain mirtazapine salts achieve an aqueous solubility up to 180 times greater than the parent free base at 35°C [1].

Evidence DimensionAqueous solubility
Target Compound DataMirtazapine molecular salts (up to 180x increase in solubility)
Comparator Or BaselineMirtazapine free base (<0.05 mg/mL)
Quantified Difference~180-fold increase in aqueous solubility
ConditionsAqueous solution at 35°C

For liquid formulations or assays requiring high aqueous concentrations, buyers must prioritize specific mirtazapine salts or co-crystals over the poorly soluble free base.

Solid-State Pharmaceutical Formulation

Leveraging the low hygroscopicity of anhydrous mirtazapine crystals (<0.6% moisture uptake at 75% RH) for the manufacturing of stable, long shelf-life orally disintegrating tablets and standard solid dosage forms [1].

Highly Selective Neuropharmacological Assays

Utilizing mirtazapine as a reference standard in receptor modeling where strong H1 antagonism (pKi 9.3) and minimal α1-adrenergic interference (pKi 6.4) are required, a profile unachievable with the analog mianserin [2].

Liquid Formulation and High-Concentration Dosing

Employing mirtazapine molecular salts (e.g., tartrate) in liquid chromatography or aqueous formulations to overcome the ~0.05 mg/mL solubility limit of the free base, achieving up to a 180-fold increase in solubility[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Exact Mass

265.157897619 Da

Monoisotopic Mass

265.157897619 Da

Boiling Point

432.4

Heavy Atom Count

20

LogP

2.9
2.9

Appearance

Solid powder

Melting Point

114-116 °C
114 - 116 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A051Q2099Q

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H336 (65.52%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H361 (29.31%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (27.59%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (32.76%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

This drug is indicated for the treatment of major depressive disorder and its associated symptoms. Mirtazapine has been used off-label for a variety of conditions including panic disorder, generalized anxiety disorder, dysthymia, tension headaches, hot flushes, post-traumatic stress disorder (PTSD), sleep disorders, substance abuse disorders, and sexual disorders, among others.
FDA Label
For bodyweight gain in cats experiencing poor appetite and weight loss resulting from chronic medical conditions.
Mirtazapine is an atypical antidepressant primarily prescribed to treat major depressive disorder. This drug was first synthesized in 1989 and received approval for treating major depressive disorder in the Netherlands in 1994. Mirtazapine was FDA-approved in 1996 as a treatment for moderate and severe depression. Mirtazapine is not FDA-approved for pediatric patients.

Livertox Summary

Mirtazapine is a tetracyclic antidepressant with a somewhat unique mechanism of action. Mirtazapine therapy can be associated with transient asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antidepressive Agents; Antidepressive Agents, Second-Generation; Adrenergic alpha-2 Receptor Antagonists; Serotonin 5-HT2 Receptor Antagonists; Serotonin 5-HT3 Receptor Antagonists
Antidepressant Agents

Pharmacology

**General effects and a note on suicidality** Mirtazapine is effective in treating moderate to severe depression and treats many symptoms normally associated with this condition. These symptoms may include disturbed sleep, lack of appetite, and anhedonia, in addition to anxiety.[A555,A178150,T595]. It is important to note that suicidal ideation and behavior may emerge or increase during treatment with mirtazapine, as with any other antidepressant. This risk is especially pronounced in younger individuals. Patients, medical professionals, and families should monitor for suicidal thoughts, worsening depression, anxiety, agitation, sleep changes, irritable behavior, aggression, impulsivity, restlessness, and other unusual behavior when this drug is taken or the dose is adjusted.[FDA label] Do not administer mirtazapine to children. When deciding to prescribe this drug, carefully consider the increased risk of suicidal thoughts and behavior, especially in young adults.[FDA label] **Effects on appetite and weight gain** In addition to the above effects, mirtazapine exerts stimulating effects on appetite, and has been used for increasing appetite and decreasing nausea in cancer patients.[A177952, A177958] Some studies and case reports have shown that this drug improves eating habits and weight gain in patients suffering from anorexia nervosa when administered in conjunction with psychotherapy and/or other psychotropic drugs.[A177961,A178186] In a clinical trial, women with depression experienced a clinically significant mean increase in body weight, fat mass, and concentrations of leptin when treated with mirtazapine for a 6-week period, with a lack of effect on glucose homeostasis.[A177970] **Effects on sleep** The use of mirtazapine to treat disordered sleep has been leveraged from its tendency to cause somnolence, which is a frequently experienced adverse effect by patients taking this drug.[A177808,A177994,FDA label] Mirtazapine has been shown to exert beneficial effects on sleep latency, duration, and quality due to its sedating properties.[A177967] Insomnia is a common occurrence in patients with depression, and mirtazapine has been found to be efficacious in treating this condition.[A177808]
Mirtazapine is a synthetic tetracyclic derivative of the piperazino-azepines with antidepressant activity. Although its mechanism of action is unknown, mirtazapine enhances central adrenergic and serotonergic transmission, possibly by acting as an antagonist at central presynaptic alpha 2 adrenergic inhibitory autoreceptors and heteroreceptors. This agent is a potent antagonist of 5-hydroxytryptamine type 2 (5-HT2), 5-HT3, and histamine 1 (H1) receptors, and a moderate antagonist of peripheral alpha 1 adrenergic and muscarinic receptors.

MeSH Pharmacological Classification

Anti-Anxiety Agents

ATC Code

QN06AX11
N - Nervous system
N06 - Psychoanaleptics
N06A - Antidepressants
N06AX - Other antidepressants
N06AX11 - Mirtazapine

Mechanism of Action

**Summary** The mechanism of action of mirtazapine is not fully understood but may be explained by its effects on central adrenergic and serotonergic activity. This drug exhibits a fast onset of action, a high level of response, a manageable side-effect profile, and dual noradrenergic and serotonergic effects that are unique from the effects of other antidepressants. **Effects on various receptors** It has been shown that both noradrenergic and serotonergic activity increase following mirtazapine administration. The results of these studies demonstrate mirtazapine exerts antagonist activity at presynaptic α2-adrenergic inhibitory autoreceptors and heteroreceptors in the central nervous system. This is thought to lead to enhanced noradrenergic and serotonergic activity, which are known to improve the symptoms of depression and form the basis of antidepressant therapy. Mirtazapine is a strong antagonist of serotonin 5-HT2 and 5-HT3 receptors. It has not been found to bind significantly to the serotonin 5-HT1A and 5-HT1B receptors but indirectly increases 5-HT1A transmission. In addition to the above effects, mirtazapine is a peripheral α1-adrenergic antagonist. This action may explain episodes of orthostatic hypotension that have been reported after mirtazapine use. Mirtazapine is a potent histamine (H1) receptor antagonist, which may contribute to its powerful sedating effects. The pain-relieving effects of mirtazapine may be explained by its effects on opioid receptors.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR2 [HSA:3356 3357 3358] [KO:K04157]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

85650-52-8
61337-67-5

Absorption Distribution and Excretion

The absorption of this drug is rapid and complete. Due to first pass metabolism in the liver and metabolism in the gut wall, absolute bioavailability is about 50%. Peak blood concentrations are attained within about 2 hours after an oral dose. Food has little effect on the absorption of mirtazapine, and no dose adjustment is required if it is taken with food. Steady-state levels are achieved by about 5 days after the initial dose. Mirtazapine pharmacokinetics vary across gender and age range. Females and the elderly population have been shown to have higher blood concentrations in comparison to males and younger adults.
This drug is mainly excreted by the kidney. It is 75% eliminated in the urine and 15% eliminated in the feces.
The volume of distribution after an oral steady-state dose was measured to be 107 ± 42L in a pharmacokinetic study.
Total body clearance in males was found to be 31 L/h in a clinical pharmacokinetics study after intravenous administration. **Clearance in elderly patients*
Mirtazapine clearance is slower in the elderly than in younger subjects. Exercise caution when this drug is given to elderly patients. In a clinical trial, elderly males showed a marked decrease in mirtazapine clearance when compared to young males taking the same dose. This difference was less significant when clearance was compared between elderly females and younger females taking mirtazapine. **Clearance in hepatic and renal impairment** Patients with hepatic and renal impairment have decreased rates of clearance and dosage adjustments may be necessary for these patients. Moderate renal impairment and hepatic impairment cause about a 30% decrease in mirtazapine clearance. Severe renal impairment leads to a 50% decrease in mirtazapine clearance.

Metabolism Metabolites

Mirtazapine is heavily metabolized in humans. Demethylation and hydroxylation and subsequent glucuronide conjugation are the major pathways by which mirtazapine is metabolized. Data from in vitro studies on human liver microsomes show that cytochrome 2D6 and 1A2 lead to the formation of the _8-hydroxy metabolite_ of mirtazapine. The CYP3A enzyme metabolizes this drug into its _N-desmethyl and N-oxide_ metabolites. There are various other unconjugated metabolites of this drug that are pharmacologically active, but are measured in the blood at limited concentrations.
Mirtazapine has known human metabolites that include N-Desmethylmirtazapine, Mirtazapine N-oxide, and 8-hydroxy-mirtazapine.
Mirtazapine is extensively metabolized by demethylation and hydroxylation followed by glucuronide conjugation. Cytochrome P450 2D6 and cytochrome P450 1A2 are involved in formation of the 8-hydroxy metabolite of mirtazapine, and cytochrome P450 3A4 is responsible for the formation of the N-desmethyl and N-oxide metabolites. Several metabolites possess pharmacological activity, but plasma levels are very low. Route of Elimination: This drug is known to be substantially excreted by the kidney (75%). Half Life: 20-40 hours

Wikipedia

Mirtazapine

FDA Medication Guides

REMERON
MIRTAZAPINE
TABLET;ORAL
ORGANON USA INC
11/18/2021
REMERON SOLTAB
TABLET, ORALLY DISINTEGRATING;ORAL

Biological Half Life

20-40 hours

Use Classification

Veterinary drugs -> Psychoanaleptics, Antidepressants in combination with psycholeptics -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Nervous System -> Antidepressants
Pharmaceuticals

Dates

Last modified: 08-15-2023

Effects of the antidepressant mirtazapine on the swimming behaviour and gene expression rate of Danio rerio embryos - Is the sedating effect seen in humans also evident for fish?

Michael Gundlach, Marc Augustin, Kilian E C Smith, David Kämpfer, Michael Paulzen, Henner Hollert
PMID: 34147801   DOI: 10.1016/j.scitotenv.2021.148368

Abstract

In the last decade, mirtazapine has become an important antidepressant in clinical use and has also been found at many different environmental sampling sites. Several homologies between the zebrafish Danio rerio and humans, combined with a number of advantages for behavioural and gene expression research using zebrafish embryos, make their use for the analysis of mirtazapine appropriate. The sedative effect of mirtazapine in humans was also found for a specific concentration range in zebrafish embryos (1333.4 μg/L - 2666.9 μg/L). Specifically, 116 hpf old zebrafish embryos showed a reduced swimming distance when exposed to 1334.4 μg/L mirtazapine. Furthermore, changes at the gene regulatory level could be measured (1333.4 μg/L), in particular in the superordinate regulatory systems. For selected transporters of all regulatory systems, an up regulation of the genes by a factor of more than five times could be measured at the highest mirtazapine exposure concentration that was tested. Finally, studies on the protein levels demonstrated an increase in acetylcholinesterase activity for several exposure concentrations (83.3 μg/L and 666.7 μg/L). The physiological changes in zebrafish embryos caused by mirtazapine demonstrate the relevance of these types of studies in aquatic non-target organisms. Such neuroactive substances could pose a potential risk for aquatic organisms below the previously considered concentration threshold for morphological effects.


Nephroprotective effects of febuxostat and/or mirtazapine against gentamicin-induced nephrotoxicity through modulation of ERK 1/2, NF-κB and MCP1

Alaa Eldin Elsayed Elsisi, Samia Salem Sokar, Marwa Fouad Shalaby, Sally El-Sayed Abu-Risha
PMID: 34030558   DOI: 10.1080/17512433.2021.1933435

Abstract

This study was conducted to evaluate the potential nephroprotective effects of febuxostat, mirtazapine, and their combination against gentamicin-induced nephrotoxicity.
Induction of nephrotoxicity was achieved via gentamicin injection (100 mg/kg, I.P., for 7 days). Two different doses of mirtazapine (15-30 mg/kg), febuxostat (5-10 mg/kg), and their combination were administered daily for 14 days prior to gentamicin injection and then concomitantly with gentamicin for additional 7 days. Nephrotoxicity was evaluated histopathologically and biochemically. Renal caspase-3, extracellular signal-regulated protein kinase 1/2 (ERK1/2), nuclear factor-kappa-β (NF-κβ), and monocyte chemoattractant protein (MCP-1) were assayed.
Febuxostat and mirtazapine significantly (
< 0.05) alleviated biochemical and histopathological alterations that were induced by gentamicin and, for the first time, significantly decreased the renal levels of ERK1/2 and MCP-1. Conclusion: Febuxostat and mirtazapine were found to have a synergistic impact in reducing gentamicin-induced nephrotoxicity.
The utility of nonpurine xanthine oxidase inhibitor, such as febuxostat and mirtazapine are offering a new potential opportunity for the future nephroprotective effects therapy: Febuxostat and mirtazapine are found to have a synergistic impact in reducing gentamicin-induced nephrotoxicity.


Predictors and moderators of quality of life in patients with major depressive disorder: An AGTs-MDD study report

Lu Yang, Zhiguo Wu, Lan Cao, Yun Wang, Yousong Su, Jia Huang, Maosheng Fang, Zhijian Yao, Zuowei Wang, Fan Wang, Yuncheng Zhu, Yong Wang, Jun Chen, Daihui Peng, Yiru Fang
PMID: 33838579   DOI: 10.1016/j.jpsychires.2021.03.063

Abstract

Effective and targeted interventions for improving quality of life (QOL) in addition to achieving 'clinical remission' are imperatives for patients with major depressive disorder (MDD). This study aimed to examine potential predictors and moderators of QOL in depression. Data were obtained from the Algorithm Guided Treatment Strategies for Major Depressive Disorder (AGTs-MDD) study, a multisite, randomized controlled trial composed of 980 depressed patients. Mixed Model Repeated Measures (MMRM) analyses were conducted to identify baseline characteristics associated with QOL overall (predictors) and their interaction effects (moderators). Severe core depressive, anxiety and pain symptoms were found to be independently associated with poor QOL over the 12-week acute phase treatment. Severe depression, severe anxiety or pain symptoms, or severe suicidal ideation predicted a larger improvement of QOL during acute phase treatment, whereas males showed less improvement. None of the putative moderators were identified except for the educational level. Patients with lower educational level showed a larger improvement of QOL in the AGT started with escitalopram (AGT-E) group and AGT started with mirtazapine (AGT-M) group compared to the treatment as usual (TAU) group. These findings may help to instruct informed decision-making for heterogeneous patients with MDD in the view of full recovery.


New generation antidepressants for depression in children and adolescents: a network meta-analysis

Sarah E Hetrick, Joanne E McKenzie, Alan P Bailey, Vartika Sharma, Carl I Moller, Paul B Badcock, Georgina R Cox, Sally N Merry, Nicholas Meader
PMID: 34029378   DOI: 10.1002/14651858.CD013674.pub2

Abstract

Major depressive disorders have a significant impact on children and adolescents, including on educational and vocational outcomes, interpersonal relationships, and physical and mental health and well-being. There is an association between major depressive disorder and suicidal ideation, suicide attempts, and suicide. Antidepressant medication is used in moderate to severe depression; there is now a range of newer generations of these medications.
To investigate, via network meta-analysis (NMA), the comparative effectiveness and safety of different newer generation antidepressants in children and adolescents with a diagnosed major depressive disorder (MDD) in terms of depression, functioning, suicide-related outcomes and other adverse outcomes. The impact of age, treatment duration, baseline severity, and pharmaceutical industry funding was investigated on clinician-rated depression (CDRS-R) and suicide-related outcomes.
We searched the Cochrane Common Mental Disorders Specialised Register, the Cochrane Library (Central Register of Controlled Trials (CENTRAL) and Cochrane Database of Systematic Reviews (CDSR)), together with Ovid Embase, MEDLINE and PsycINFO till March 2020.
Randomised trials of six to 18 year olds of either sex and any ethnicity with clinically diagnosed major depressive disorder were included. Trials that compared the effectiveness of newer generation antidepressants with each other or with a placebo were included. Newer generation antidepressants included: selective serotonin reuptake inhibitors; selective norepinephrine reuptake inhibitors (SNRIs); norepinephrine reuptake inhibitors; norepinephrine dopamine reuptake inhibitors; norepinephrine dopamine disinhibitors (NDDIs); and tetracyclic antidepressants (TeCAs).
Two reviewers independently screened titles/abstracts and full texts, extracted data, and assessed risk of bias. We analysed dichotomous data as Odds Ratios (ORs), and continuous data as Mean Difference (MD) for the following outcomes: depression symptom severity (clinician rated), response or remission of depression symptoms, depression symptom severity (self-rated), functioning, suicide related outcomes and overall adverse outcomes. Random-effects network meta-analyses were conducted in a frequentist framework using multivariate meta-analysis. Certainty of evidence was assessed using Confidence in Network Meta-analysis (CINeMA). We used "informative statements" to standardise the interpretation and description of the results.
Twenty-six studies were included. There were no data for the two primary outcomes (depressive disorder established via clinical diagnostic interview and suicide), therefore, the results comprise only secondary outcomes. Most antidepressants may be associated with a "small and unimportant" reduction in depression symptoms on the CDRS-R scale (range 17 to 113) compared with placebo (high certainty evidence: paroxetine: MD -1.43, 95% CI -3.90, 1.04; vilazodone: MD -0.84, 95% CI -3.03, 1.35; desvenlafaxine MD -0.07, 95% CI -3.51, 3.36; moderate certainty evidence: sertraline: MD -3.51, 95% CI -6.99, -0.04; fluoxetine: MD -2.84, 95% CI -4.12, -1.56; escitalopram: MD -2.62, 95% CI -5.29, 0.04; low certainty evidence: duloxetine: MD -2.70, 95% CI -5.03, -0.37; vortioxetine: MD 0.60, 95% CI -2.52, 3.72; very low certainty evidence for comparisons between other antidepressants and placebo). There were "small and unimportant" differences between most antidepressants in reduction of depression symptoms (high- or moderate-certainty evidence). Results were similar across other outcomes of benefit. In most studies risk of self-harm or suicide was an exclusion criterion for the study. Proportions of suicide-related outcomes were low for most included studies and 95% confidence intervals were wide for all comparisons. The evidence is very uncertain about the effects of mirtazapine (OR 0.50, 95% CI 0.03, 8.04), duloxetine (OR 1.15, 95% CI 0.72, 1.82), vilazodone (OR 1.01, 95% CI 0.68, 1.48), desvenlafaxine (OR 0.94, 95% CI 0.59, 1.52), citalopram (OR 1.72, 95% CI 0.76, 3.87) or vortioxetine (OR 1.58, 95% CI 0.29, 8.60) on suicide-related outcomes compared with placebo. There is low certainty evidence that escitalopram may "at least slightly" reduce odds of suicide-related outcomes compared with placebo (OR 0.89, 95% CI 0.43, 1.84). There is low certainty evidence that fluoxetine (OR 1.27, 95% CI 0.87, 1.86), paroxetine (OR 1.81, 95% CI 0.85, 3.86), sertraline (OR 3.03, 95% CI 0.60, 15.22), and venlafaxine (OR 13.84, 95% CI 1.79, 106.90) may "at least slightly" increase odds of suicide-related outcomes compared with placebo. There is moderate certainty evidence that venlafaxine probably results in an "at least slightly" increased odds of suicide-related outcomes compared with desvenlafaxine (OR 0.07, 95% CI 0.01, 0.56) and escitalopram (OR 0.06, 95% CI 0.01, 0.56). There was very low certainty evidence regarding other comparisons between antidepressants.
Overall, methodological shortcomings of the randomised trials make it difficult to interpret the findings with regard to the efficacy and safety of newer antidepressant medications. Findings suggest that most newer antidepressants may reduce depression symptoms in a small and unimportant way compared with placebo. Furthermore, there are likely to be small and unimportant differences in the reduction of depression symptoms between the majority of antidepressants. However, our findings reflect the average effects of the antidepressants, and given depression is a heterogeneous condition, some individuals may experience a greater response. Guideline developers and others making recommendations might therefore consider whether a recommendation for the use of newer generation antidepressants is warranted for some individuals in some circumstances. Our findings suggest sertraline, escitalopram, duloxetine, as well as fluoxetine (which is currently the only treatment recommended for first-line prescribing) could be considered as a first option. Children and adolescents considered at risk of suicide were frequently excluded from trials, so that we cannot be confident about the effects of these medications for these individuals. If an antidepressant is being considered for an individual, this should be done in consultation with the child/adolescent and their family/caregivers and it remains critical to ensure close monitoring of treatment effects and suicide-related outcomes (combined suicidal ideation and suicide attempt) in those treated with newer generation antidepressants, given findings that some of these medications may be associated with greater odds of these events. Consideration of psychotherapy, particularly cognitive behavioural therapy, as per guideline recommendations, remains important.


Design, Sustainable Synthesis and Biological Evaluation of a Novel Dual α2A/5-HT7 Receptor Antagonist with Antidepressant-Like Properties

Vittorio Canale, Magdalena Kotańska, Anna Dziubina, Matylda Stefaniak, Agata Siwek, Gabriela Starowicz, Krzysztof Marciniec, Patryk Kasza, Grzegorz Satała, Beata Duszyńska, Xavier Bantreil, Frédéric Lamaty, Marek Bednarski, Jacek Sapa, Paweł Zajdel
PMID: 34201675   DOI: 10.3390/molecules26133828

Abstract

The complex pathophysiology of depression, together with the limits of currently available antidepressants, has resulted in the continuous quest for alternative therapeutic strategies. Numerous findings suggest that pharmacological blockade of α
-adrenoceptor might be beneficial for the treatment of depressive symptoms by increasing both norepinephrine and serotonin levels in certain brain areas. Moreover, the antidepressant properties of 5-HT
receptor antagonists have been widely demonstrated in a large set of animal models. Considering the potential therapeutic advantages in targeting both α
-adrenoceptors and 5-HT
receptors, we designed a small series of arylsulfonamide derivatives of (dihydrobenzofuranoxy)ethyl piperidines as dually active ligands. Following green chemistry principles, the designed compounds were synthesized entirely using a sustainable mechanochemical approach. The identified compound
behaved as a potent α
/5-HT
receptor antagonist and displayed moderate-to-high selectivity over α
-adrenoceptor subtypes and selected serotonin and dopaminergic receptors. Finally, compound
improved performance of mice in the forced swim test, displaying similar potency to the reference drug mirtazapine.


Mirtazapine reduces susceptibility to hypocapnic central sleep apnea in males with sleep-disordered breathing: a pilot study

Joel Prowting, Scott Maresh, Sarah Vaughan, Elizabeth Kruppe, Bander Alsabri, M Safwan Badr, Abdulghani Sankari
PMID: 34080920   DOI: 10.1152/japplphysiol.00838.2020

Abstract

Studies in humans and animal models with spinal cord injury (SCI) have demonstrated that medications targeting serotonin receptors may decrease the susceptibility to central sleep-disordered breathing (SDB). We hypothesized that mirtazapine would decrease the propensity to develop hypocapnic central sleep apnea (CSA) during sleep. We performed a single-blind pilot study on a total of 10 men with SDB (7 with chronic SCI and 3 noninjured) aged 52.0 ± 11.2 yr. Participants were randomly assigned to either mirtazapine (15 mg at bedtime) or a placebo for at least 1 wk, followed by a 7-day washout period before crossing over to the other intervention. Split-night studies included polysomnography and induction of hypocapnic CSA using a noninvasive ventilation (NIV) protocol. The primary outcome was CO
reserve, defined as the difference between eupneic and end of NIV end-tidal CO
([Formula: see text]) preceding induced hypocapneic CSA. Secondary outcomes included controller gain (CG), other ventilatory parameters, and SDB severity. CG was defined as the ratio of change in minute ventilation (V̇e) between control and hypopnea to the change in CO
during sleep. CO
reserve was significantly widened on mirtazapine than placebo (-3.8 ± 1.2 vs. -2.0 ± 1.5 mmHg;
= 0.015). CG was significantly decreased on mirtazapine compared with placebo [2.2 ± 0.7 vs. 3.5 ± 1.9 L/(mmHg × min);
= 0.023]. There were no significant differences for other ventilatory parameters assessed or SDB severity between mirtazapine and placebo trials. These findings suggest that the administration of mirtazapine can decrease the susceptibility to central apnea by reducing chemosensitivity and increasing CO
reserve; however, considering the lack of changes in apnea-hypopnea index (AHI), further research is required to understand the significance of this finding.
To our knowledge, this research study is novel as it is the first study in humans assessing the effect of mirtazapine on CO
reserve and chemosensitivity in individuals with severe sleep-disordered breathing. This is also the first study to determine the potential therapeutic effects of mirtazapine on sleep parameters in individuals with a spinal cord injury.


Suspected Recurrence of Symptomatic COVID-19: Management During Inpatient Psychiatric Treatment

Emily Zhang, Elizabeth Lequesne, Anne Rohs, W Gordon Frankle
PMID: 33656821   DOI: 10.1097/PRA.0000000000000534

Abstract

The widespread prevalence of coronavirus disease 2019 (COVID-19) means that inpatient psychiatric units will necessarily manage patients who have COVID-19 that is comorbid with acute psychiatric symptoms. We report a case of recurrence of respiratory symptoms and positive severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) reverse transcription-polymerase chain reaction (RT-PCR) testing in a patient on an inpatient psychiatric unit occurring 42 days after the initial positive SARS-CoV-2 RT-PCR test, 38 days after initial symptom resolution, and 30 days after the first of 3 negative SARS-CoV-2 RT-PCR tests. Over the course of the admission, the patient was safely initiated on clozapine. Recent literature on COVID-19's potential recurrence and neuropsychiatric effects is reviewed and implications for the management of COVID-19 on inpatient psychiatric units are discussed. In the era of COVID-19 and our still-developing understanding of this illness, psychiatrists' role as advocates and collaborators in our patients' physical health care has become even more critical.


The Antidepressant Mirtazapine Rapidly Shifts Hepatic B Cell Populations and Functional Cytokine Signatures in the Mouse

Wagdi Almishri, Rachelle P Davis, Abdel-Aziz Shaheen, Mohammed O Altonsy, Craig N Jenne, Mark G Swain
PMID: 33841403   DOI: 10.3389/fimmu.2021.622537

Abstract

B cells are important regulators of both adaptive and innate immunity. The normal liver contains significant numbers of B cells, and their numbers increase dramatically in immune-mediated liver diseases. Our previous observations suggest a hepatoprotective effect of the antidepressant mirtazapine in human and experimental immune-mediated liver disease. Therefore, we performed a series of experiments to determine the impact of mirtazapine treatment on hepatic B cell homeostasis, as reflected by B cell number, trafficking and phenotype using flow cytometry (FCM) and intravital microscopy (IVM) analysis. Mirtazapine treatment rapidly induced a significant reduction in total hepatic B cell numbers, paralleled by a compositional shift in the predominant hepatic B cell subtype from B2 to B1. This shift in hepatic B cells induced by mirtazapine treatment was associated with a striking increase in total hepatic levels of the chemokine CXCL10, and increased production of CXCL10 by hepatic macrophages and dendritic cells. Furthermore, mirtazapine treatment led to an upregulation of CXCR3, the cognate chemokine receptor for CXCL10, on hepatic B cells that remained in the liver post-mirtazapine. A significant role for CXCR3 in the hepatic retention of B cells post-mirtazapine was confirmed using CXCR3 receptor blockade. In addition, B cells remaining in the liver post-mirtazapine produced lower amounts of the proinflammatory Th1-like cytokines IFNγ, TNFα, and IL-6, and increased amounts of the Th2-like cytokine IL-4, after stimulation
.
Mirtazapine treatment rapidly alters hepatic B cell populations, enhancing hepatic retention of CXCR3-expressing innate-like B cells that generate a more anti-inflammatory cytokine profile. Mirtazapine-induced hepatic B cell shifts could potentially represent a novel therapeutic approach to immune-mediated liver diseases characterized by B cell driven pathology.


Effectiveness of low-dose amitriptyline and mirtazapine for insomnia disorder: study protocol of a randomised, double-blind, placebo-controlled trial in general practice (the DREAMING study)

Mette H Bakker, Jacqueline G Hugtenburg, Annemieke van Straten, Henriëtte E van der Horst, Pauline Slottje
PMID: 34475156   DOI: 10.1136/bmjopen-2020-047142

Abstract

For over more than a decade, low-dose amitriptyline and mirtazapine are prescribed off-label for insomnia. However, placebo-controlled evidence on these antidepressants for insomnia is still lacking. Therefore, the present trial aims to assess the effectiveness of low-dose amitriptyline (10-20 mg/day) and mirtazapine (7.5-15 mg/day) in patients with insomnia disorder with difficulty maintaining sleep or early-morning awakening problems in general practice.
The Drug REdiscovery: low-dose Amitriptyline and Mirtazapine for INsomnia disorder in General practice (DREAMING) study is a randomised, double-blind, placebo-controlled trial in about 50 general practices. Adults (18-85 years) with insomnia disorder (Diagnostic and Statistical Manual of Mental Disorders-5) who ask their general practitioner (GP) for sleep medication when non-pharmacological treatment is deemed not effective, are eligible.
isolated sleep initiation problem, contraindications for or drug-drug interactions with either amitriptyline or mirtazapine. Participants (n=156) will be randomly assigned to three parallel treatment groups of 16-week treatment with either amitriptyline (one or two tablets of 10 mg/day) or mirtazapine (one or two tablets of 7.5 mg/day) or placebo (one or two tablets) alongside usual GP care. All participants start and end with single dose, but dose can be doubled following GP consultation in week 3. Questionnaire assessments will be conducted at baseline, week 6, 12, 20 and 52. The primary study outcome is self-reported insomnia severity at 6 weeks, measured with the Insomnia Severity Index (ISI) in an intention to treat analysis. Secondary outcomes include subjective sleep quality quantified by sleep indices, daytime functioning and symptoms, safety and treatment evaluation and other sleep care consumption.
The Medical Ethics Committee of the VU Medical Centre Amsterdam approved this trial. The results of this trial will be published in peer-reviewed scientific journals and presented at relevant academic conferences and to key stakeholders.
NTR7449.


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